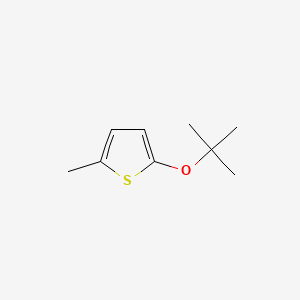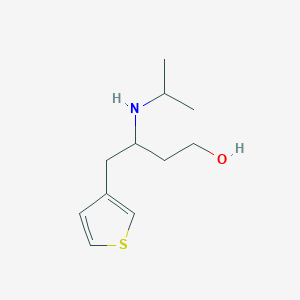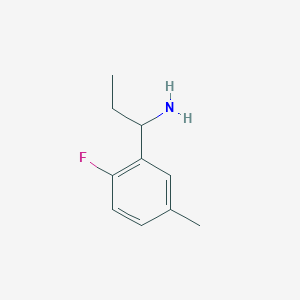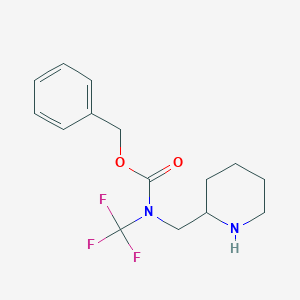
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate is a compound that features a piperidine ring, a benzyl group, and a trifluoromethyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often used in the design of drugs due to their biological activity . The trifluoromethyl group is notable for its influence on the pharmacokinetic properties of compounds, enhancing their metabolic stability and bioavailability .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol
Wissenschaftliche Forschungsanwendungen
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials
Wirkmechanismus
The mechanism of action of Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The benzyl-piperidine group is known to bind effectively to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the binding of the benzyl group to the catalytic site of the enzyme, while the trifluoromethyl group enhances the compound’s binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate can be compared with other piperidine derivatives and trifluoromethyl-containing compounds:
Piperidine Derivatives: Compounds like Donepezil, which also contain a benzyl-piperidine group, are used as cholinesterase inhibitors.
Trifluoromethyl Compounds: Compounds such as Fluoxetine contain trifluoromethyl groups and are known for their enhanced pharmacokinetic properties.
Uniqueness: The combination of the piperidine ring, benzyl group, and trifluoromethyl group in this compound provides a unique set of properties, making it a valuable compound for various applications
Eigenschaften
Molekularformel |
C15H19F3N2O2 |
|---|---|
Molekulargewicht |
316.32 g/mol |
IUPAC-Name |
benzyl N-(piperidin-2-ylmethyl)-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)20(10-13-8-4-5-9-19-13)14(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13,19H,4-5,8-11H2 |
InChI-Schlüssel |
FCGKOTIDFDUPTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)CN(C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)
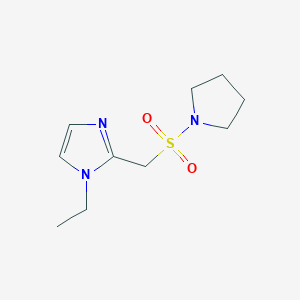

![1-[2-(Diethylamino)ethyl]cyclopentanol](/img/structure/B13948471.png)
![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)

![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)
![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)
